molecular formula C9H12O3S B311685 2,4-Dimethylphenyl methanesulfonate

2,4-Dimethylphenyl methanesulfonate

Cat. No.: B311685
M. Wt: 200.26 g/mol
InChI Key: IEEWDXMYFCUFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylphenyl methanesulfonate is an organosulfur compound featuring a methanesulfonate ester group (-OSO₂CH₃) attached to a 2,4-dimethylphenyl substituent. This class of compounds is notable for its stability and reactivity, making it valuable in organic synthesis, pharmaceuticals, and materials science. The electron-donating methyl groups at the 2- and 4-positions of the phenyl ring likely enhance the compound’s solubility in nonpolar solvents and modulate its reactivity in nucleophilic substitution reactions.

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

(2,4-dimethylphenyl) methanesulfonate

InChI

InChI=1S/C9H12O3S/c1-7-4-5-9(8(2)6-7)12-13(3,10)11/h4-6H,1-3H3

InChI Key

IEEWDXMYFCUFFF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C)C

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Methanesulfonates

(a) (2,4-Dichlorophenyl)methanesulfonyl Chloride
  • Structure : Features chlorine substituents at the 2- and 4-positions instead of methyl groups.
  • Reactivity : The electron-withdrawing Cl substituents increase the electrophilicity of the sulfonyl group, making it more reactive toward nucleophiles compared to the methyl-substituted analog. This is critical in applications like peptide synthesis or polymer crosslinking .
  • Applications : Primarily used as a sulfonating agent or intermediate in pharmaceutical research.
(b) (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Methanesulfonate
  • Structure : Contains a dioxolane ring (a cyclic ketal) instead of a benzene ring.
  • Properties : The oxygen-rich dioxolane ring enhances polarity and water solubility. This structural difference makes it suitable for glycosylation reactions or carbohydrate chemistry .
  • Stability : The cyclic structure may confer greater hydrolytic stability compared to aromatic methanesulfonates.

Table 1: Comparison of Substituted Phenyl Methanesulfonates

Compound Substituents Molecular Formula Key Applications
2,4-Dimethylphenyl methanesulfonate 2,4-dimethylphenyl C₉H₁₂O₃S Organic synthesis, stabilizers
(2,4-Dichlorophenyl)methanesulfonyl chloride 2,4-dichlorophenyl C₇H₅Cl₂O₂S Sulfonation reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl methanesulfonate Dioxolane ring C₇H₁₂O₅S Carbohydrate chemistry

Triazine Derivatives with 2,4-Dimethylphenyl Groups

Several s-triazine derivatives (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine) share the 2,4-dimethylphenyl substituent but incorporate a triazine core .

  • Structural Impact : The triazine ring introduces strong UV absorption properties, making these compounds effective as light stabilizers in plastics and coatings.
  • Functional Differences : Unlike this compound, triazine derivatives are optimized for photostability rather than sulfonate-mediated reactivity.

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